2-(Oxan-2-yl)oxolane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

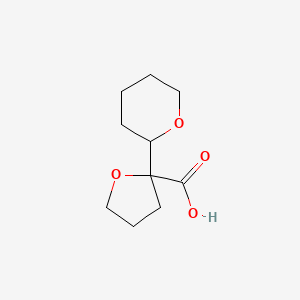

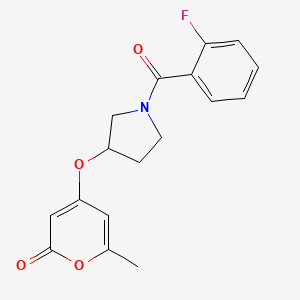

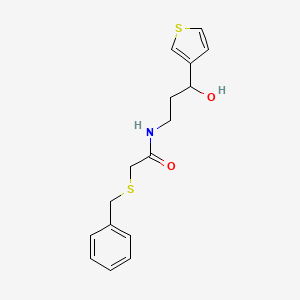

“2-(Oxan-2-yl)oxolane-2-carboxylic acid” is a chemical compound with the CAS Number: 2166852-20-4 . It has a molecular weight of 200.23 . The IUPAC name for this compound is 2-(tetrahydro-2H-pyran-2-yl)tetrahydrofuran-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for “2-(Oxan-2-yl)oxolane-2-carboxylic acid” is 1S/C10H16O4/c11-9(12)10(5-3-7-14-10)8-4-1-2-6-13-8/h8H,1-7H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(Oxan-2-yl)oxolane-2-carboxylic acid” is a powder at room temperature .Scientific Research Applications

Selective Esterifications and Organic Synthesis

Researchers have explored the use of oxyma and its derivatives for selective esterifications of primary alcohols in water-containing solvents. These compounds facilitate the esterification of a wide range of carboxylic acids with primary alcohols, offering a versatile tool for organic synthesis (Wang et al., 2012). Similarly, the synthesis of ynones through palladium-catalyzed acylation of terminal alkynes with acid chlorides has been reported, providing a method for creating compounds with potential applications in pharmaceuticals and materials science (Alonso et al., 2004).

Photoremovable Protecting Groups

Another intriguing application is the use of 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters as photoremovable protecting groups. These compounds can be employed to protect sensitive functionalities during synthetic procedures, and they can be removed upon exposure to light, offering a controllable method for complex organic synthesis (Literák et al., 2008).

Biotechnological Production and Green Chemistry

The biotechnological production of carboxylic acids, such as oxo- and hydroxycarboxylic acids, serves as a foundation for green chemistry applications. These acids are produced using microbial processes and are utilized as building blocks in organic synthesis, offering an environmentally friendly alternative to traditional chemical synthesis. This approach aligns with the principles of white biotechnology, emphasizing the use of renewable raw materials and the development of sustainable industrial processes (Aurich et al., 2012).

Catalysis and Chemical Transformations

Research has also focused on catalytic processes for the oxidation of alcohols to carboxylic acids using molecular oxygen, which represents a key transformation in organic chemistry. These studies have developed efficient and practical methods for converting alcohols (and aldehydes) to carboxylic acids at room temperature, using oxygen from the air as the oxidant. This catalytic approach offers a sustainable alternative to traditional oxidation methods, which often require hazardous and expensive reagents (Jiang et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-(oxan-2-yl)oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)10(5-3-7-14-10)8-4-1-2-6-13-8/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIPLZHHJRBITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CCCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-2-yl)oxolane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea](/img/structure/B2845792.png)

![3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845800.png)

![5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2845801.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)

![Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B2845803.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2845804.png)